N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is an organic compound belonging to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 3,5-dibromo-2,4-dihydroxybenzaldehyde and 2-(3-nitrophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and binding affinity to biological targets. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
- N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]naphthalene-2-carbohydrazide .
- N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide .
Uniqueness
N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and nitro groups, which impart distinct chemical reactivity and potential biological activities. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C15H11Br2N3O6 |
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Molecular Weight |
489.07 g/mol |
IUPAC Name |
N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H11Br2N3O6/c16-11-4-8(14(22)13(17)15(11)23)6-18-19-12(21)7-26-10-3-1-2-9(5-10)20(24)25/h1-6,22-23H,7H2,(H,19,21)/b18-6+ |
InChI Key |
JOGHKTNPBGNECW-NGYBGAFCSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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